molecular formula C35H63N2O3 B607157 DMHAPC-Chol CAS No. 794494-38-5

DMHAPC-Chol

Cat. No. B607157
CAS RN: 794494-38-5
M. Wt: 559.9
InChI Key: ZTGXTDBNSSOEDB-SJTWHRLHSA-O
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Description

DMHAPC-Chol is a cationic cholesterol . It contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety . Liposomes containing DMHAPC-chol have been used for DNA plasmid delivery in vitro and in vivo in a B16-F10 mouse xenograft model . Liposomes containing DMHAPC-chol are cytotoxic to B16-F10 cells when used at lipid concentrations greater than 20 µM .


Synthesis Analysis

DMHAPC-Chol is synthesized as a novel cholesterol-based cationic lipid to promote DNA transfer in cells . This lipid contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety .


Molecular Structure Analysis

The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol is CC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] .


Chemical Reactions Analysis

DMHAPC-Chol can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . It has been used in transfection experiments concerning plasmids or siRNA .


Physical And Chemical Properties Analysis

The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol is CC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] .

Scientific Research Applications

DNA Plasmid Delivery

DMHAPC-Chol is a cationic cholesterol . Liposomes containing DMHAPC-Chol have been used for DNA plasmid delivery both in vitro and in vivo . This application is particularly useful in gene therapy, where it is necessary to introduce new genetic material into cells.

In Vivo Delivery

In addition to in vitro applications, DMHAPC-Chol has been used for in vivo delivery of DNA plasmids . For instance, it has been used in a B16-F10 mouse xenograft model .

Cytotoxicity Studies

Liposomes containing DMHAPC-Chol have been found to be cytotoxic to B16-F10 cells when used at lipid concentrations greater than 20 µM . This property can be exploited in cancer research to study the effects of cytotoxic agents on cancer cells.

Gene Silencing

DMHAPC-Chol, as part of a lipoplex with DOPE, has been used for siRNA delivery and gene silencing . This application is crucial in the field of RNA interference, which involves silencing specific genes to study their functions or to treat diseases.

Lung Gene Delivery

DMHAPC-Chol, as part of a lipoplex with DOPE, has also been used to deliver DNA into mouse lung via intratracheal injection . This resulted in a heterogeneous distribution in the bronchi and bronchioles .

VEGF siRNA Delivery

DMHAPC-Chol has been used to deliver VEGF siRNA into A431 and MDA-MB-231 cells, which secrete VEGF . This application is significant in cancer research, as VEGF is a signal protein that stimulates the formation of blood vessels, a process known as angiogenesis, which is often high in cancerous tissues.

Future Directions

DMHAPC-Chol can be used in both transfection experiments concerning plasmids or siRNA . It can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . This suggests that DMHAPC-Chol could be further explored for its potential in gene therapy and drug delivery systems.

properties

IUPAC Name

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGXTDBNSSOEDB-SJTWHRLHSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMHAPC-Chol

Q & A

Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?

A1: DMHAPC-Chol is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), DMHAPC-Chol forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that DMHAPC-Chol/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []

Q2: How does the siRNA delivery efficiency of DMHAPC-Chol/DOPE liposomes compare to other commercial transfection reagents?

A2: The research compared DMHAPC-Chol/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that DMHAPC-Chol/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, DMHAPC-Chol/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that DMHAPC-Chol/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.

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